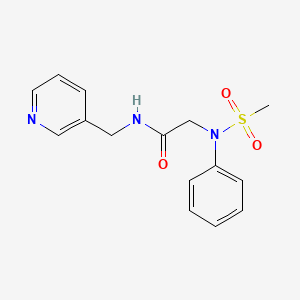![molecular formula C13H13BrN6O3 B5711603 N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Introduction This compound belongs to a class of organic compounds known for their varied biological activities and complex chemical structures. They are often studied for their potential in various applications due to their unique molecular frameworks.
Synthesis Analysis The synthesis of related compounds involves condensation reactions and is characterized by spectral techniques. For example, the synthesis process can include reactions with hydrazine hydrate or aromatic aldehydes to form arylidene hydrazides, indicating a multi-step process that involves functional group transformations and ring formations (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis The molecular structure of similar compounds shows planarity in the triazine ring and varying dihedral angles with adjacent molecular structures. These angles and planar configurations contribute to the compound's overall three-dimensional shape and chemical reactivity. For instance, certain compounds exhibit specific intermolecular hydrogen bonding patterns that contribute to their stability and structural features (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactions and Properties The chemical behavior of this class of compounds includes reactivity towards nucleophilic and electrophilic agents, showcasing their versatile chemical properties. Reactions such as condensation, cyclocondensation, and reactions with different aldehydes result in various derivatives with distinct chemical properties (Guckýa, Slouka, Fryšová, & Maloň, 2006).
Physical Properties Analysis The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular geometry and intermolecular interactions. X-ray diffraction analysis often reveals detailed insights into their crystalline forms, helping to understand the material aspects that might affect their physical behavior and solubility (Zhu & Qiu, 2011).
Chemical Properties Analysis These compounds exhibit a range of chemical properties depending on their functional groups and molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interactions with biological molecules. This is critical in understanding their potential uses and mechanisms of action (Alotaibi, Mohamed, Abdel-Wahab, Hegazy, Kariuki, & El‐Hiti, 2018).
Wirkmechanismus
Target of Action
The primary targets of MFCD01847514 are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its targets would require further experimental studies.
Mode of Action
Generally, drugs exert their effects by binding to receptors, which are cellular components that produce cellular action when bound to a drug . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the pathways affected by MFCD01847514 would require more detailed studies on its mechanism of action and its interaction with cellular components.
Action Environment
Environmental factors can significantly impact a drug’s action, including temperature, pH, and the presence of other molecules . More research would be needed to understand how such factors influence the action of MFCD01847514.
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZBLLKXYVUEHA-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)NC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)

![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)